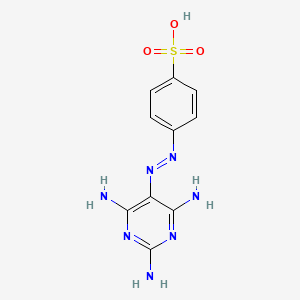![molecular formula C13H17NO3S B14014838 2-(4-Methylbenzenesulfonyl)-2-azabicyclo[3.2.0]heptan-7-ol](/img/structure/B14014838.png)
2-(4-Methylbenzenesulfonyl)-2-azabicyclo[3.2.0]heptan-7-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methylbenzenesulfonyl)-2-azabicyclo[320]heptan-7-ol is a complex organic compound characterized by its unique bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylbenzenesulfonyl)-2-azabicyclo[3.2.0]heptan-7-ol typically involves the following steps:
Substitution of Pyrrole: The initial step involves the substitution of pyrrole at the 2- and 5-carbon atoms.
Catalytic Hydrogenation: This step produces pyrrolidine-2-acetic acid derivatives through catalytic hydrogenation.
Cyclisation: The final step involves cyclisation using tris(1,3-dihydro-2-oxobenzoxazol-3-yl)phosphine oxide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same steps as in laboratory synthesis, with optimizations for yield and purity.
化学反应分析
Types of Reactions
2-(4-Methylbenzenesulfonyl)-2-azabicyclo[3.2.0]heptan-7-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.
Reduction: Reduction reactions often use hydrogenation or other reducing agents to remove oxygen functionalities or reduce double bonds.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution Reagents: Halogenating agents like chlorine or bromine are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学研究应用
2-(4-Methylbenzenesulfonyl)-2-azabicyclo[3.2.0]heptan-7-ol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential use in developing new pharmaceuticals, particularly antibiotics.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Biological Studies: Researchers use this compound to study enzyme interactions and biological pathways.
作用机制
The mechanism of action of 2-(4-Methylbenzenesulfonyl)-2-azabicyclo[3.2.0]heptan-7-ol involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, inhibiting their activity. This inhibition can affect various biological pathways, making it useful in medicinal applications .
相似化合物的比较
Similar Compounds
4-Thia-1-azabicyclo[3.2.0]heptan-7-one: This compound shares a similar bicyclic structure and is used in antibiotic development.
7-Oxabicyclo[2.2.1]heptane: Known for its biological activity, this compound is used in synthesizing bioactive molecules.
Uniqueness
2-(4-Methylbenzenesulfonyl)-2-azabicyclo[3.2.0]heptan-7-ol is unique due to its specific sulfonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in medicinal chemistry for developing new therapeutic agents.
属性
分子式 |
C13H17NO3S |
|---|---|
分子量 |
267.35 g/mol |
IUPAC 名称 |
2-(4-methylphenyl)sulfonyl-2-azabicyclo[3.2.0]heptan-7-ol |
InChI |
InChI=1S/C13H17NO3S/c1-9-2-4-11(5-3-9)18(16,17)14-7-6-10-8-12(15)13(10)14/h2-5,10,12-13,15H,6-8H2,1H3 |
InChI 键 |
LPBLPJNIKDDUMP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3C2C(C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 3-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate](/img/structure/B14014765.png)
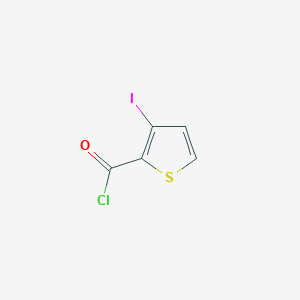
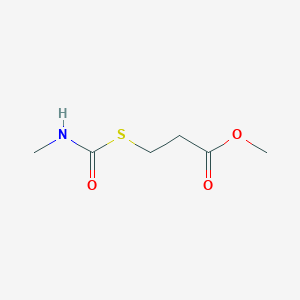
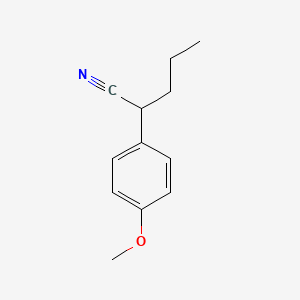
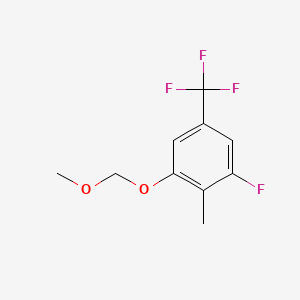
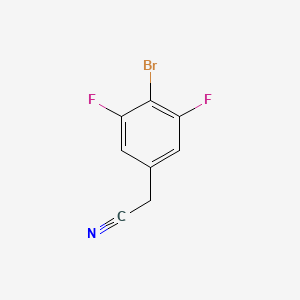
![[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetic acid](/img/structure/B14014806.png)
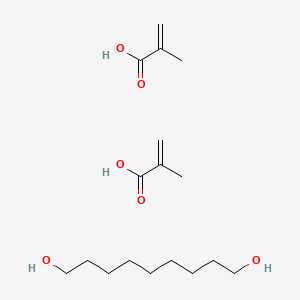
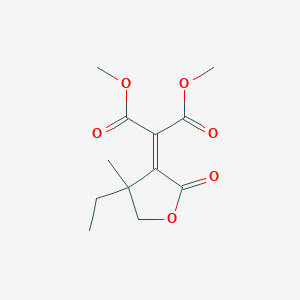

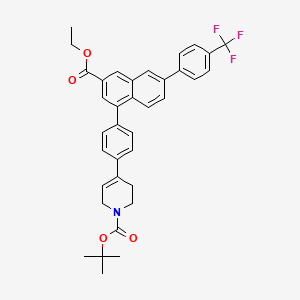

![[4-(2-Bromo-2-ethylbutanoyl)-2,3-dichlorophenoxy]acetic acid](/img/structure/B14014855.png)
